molecular formula C17H9F2N3OS2 B2364039 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide CAS No. 477486-46-7

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide

Cat. No.: B2364039
CAS No.: 477486-46-7
M. Wt: 373.4
InChI Key: WALRJKWKSTZGHO-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzamides. One common method includes the reaction of 2-amino benzothiazole with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis or one-pot multicomponent reactions. These methods can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide has been studied for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide is unique due to the presence of both benzothiazole and difluorobenzamide moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F2N3OS2/c18-9-4-3-5-10(19)14(9)15(23)22-17-21-12(8-24-17)16-20-11-6-1-2-7-13(11)25-16/h1-8H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALRJKWKSTZGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=C(C=CC=C4F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F2N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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